Ceftazidime dihydrochloride - 73547-70-3

Ceftazidime dihydrochloride

Catalog Number: EVT-1167518
CAS Number: 73547-70-3
Molecular Formula: C22H24Cl2N6O7S2
Molecular Weight: 619.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ceftazidime dihydrochloride, a third-generation cephalosporin antibiotic, is recognized for its broad-spectrum activity against both Gram-positive and Gram-negative aerobic bacteria. It is particularly noted for its effectiveness against Enterobacteriaceae, including beta-lactamase-positive strains, and its resistance to hydrolysis by most beta-lactamases. Ceftazidime stands out as the most potent cephalosporin against Pseudomonas aeruginosa, although it exhibits less activity against Staphylococcus aureus compared to earlier generation cephalosporins2.

Synthesis Analysis
  • Hydrolysis of Ceftazidime tert-butyl ester: This method involves hydrolyzing Ceftazidime tert-butyl ester in a mixed solution of formic acid and hydrochloric acid at room temperature (20-25°C). After the reaction is complete, an organic solvent is added to the reaction mixture to precipitate Ceftazidime Dihydrochloride crystals. This method boasts high yield, avoids the use of highly corrosive acids, and is suitable for industrial production. []
  • Ring opening of Ceftazidime tert-butyl ester: This method involves reacting a tert-butyl ester of Ceftazidime with an aqueous solution of hydrochloric acid at 0-5°C. Acetone or ethanol is then added to the reaction mixture to precipitate Ceftazidime Dihydrochloride as a fine powder. This method is considered efficient and simple. []
Mechanism of Action

Ceftazidime operates by targeting the bacterial cell wall synthesis, binding to penicillin-binding proteins (PBPs) which are essential for maintaining the integrity of the cell wall. By inhibiting these PBPs, ceftazidime disrupts the cell wall, leading to bacterial cell lysis and death. Its resistance to beta-lactamases, enzymes that many bacteria produce to inactivate beta-lactam antibiotics, makes it particularly effective against a wide range of bacterial pathogens2.

Applications in Various Fields

Medical Applications

Ceftazidime has been proven to be efficacious in treating lower respiratory tract infections, complicated urinary tract infections, and infections in immunocompromised patients. It is a valuable alternative to aminoglycosides, especially when there is a concern about potential toxicity, as it lacks serious side effects and does not require routine plasma concentration monitoring. In patients with fibrocystic conditions experiencing acute respiratory infections, ceftazidime effectively reduces symptoms and lowers sputum counts of Pseudomonas species, although resistance can develop over time2.

Therapeutic Use in Immunocompromised Patients

In the context of fever of unknown origin or documented infections in immunocompromised adults and children, ceftazidime has shown similar efficacy to various 2- or 3-drug combinations. However, it is recommended to coadminister an antibiotic with greater efficacy against Gram-positive bacteria in these patients2.

Potential for Resistance Development

While ceftazidime is highly effective, there is a concern for the development of resistance, particularly in patients with chronic conditions such as fibrocystic disease. This highlights the need for careful use and monitoring of antibiotic resistance patterns2.

Spectroscopic and Molecular Studies

Recent studies have explored the molecular interactions of ceftazidime with bovine serum albumin (BSA), using spectroscopic methods and molecular docking. These studies have revealed that ceftazidime can form a stable complex with BSA, primarily through hydrophobic interactions, although hydrogen bonding and van der Waals forces also play a role. This interaction leads to a partial unfolding of the protein and demonstrates the complex's stability, which has implications for the drug's pharmacokinetics and efficacy1.

Clinical Case Studies

Although specific case studies are not detailed in the provided papers, the therapeutic use section in paper2 suggests that ceftazidime has been used in various clinical settings, including respiratory tract infections in fibrocystic patients and infections in immunocompromised individuals. These applications underscore the drug's versatility and importance in treating serious bacterial infections.

Future Directions
  • Optimizing dosing regimens: Further research is needed to determine optimal dosing strategies for Ceftazidime Dihydrochloride, particularly in patients with renal impairment or those receiving renal replacement therapy, to maximize efficacy and minimize resistance development. [, , ]
  • Combating emerging resistance mechanisms: Continued surveillance of evolving resistance mechanisms, particularly those involving mutations in beta-lactamases, is crucial to guide the development of novel therapeutic strategies and preserve the efficacy of Ceftazidime Dihydrochloride-based therapies. [, , , , , , , , , , , , ]
  • Developing novel drug combinations: Exploring new combinations of Ceftazidime Dihydrochloride with other antibiotics or adjunctive therapies could potentially enhance its activity and overcome emerging resistance. [, , , , , , , , ]
  • Expanding clinical indications: Investigating the efficacy of Ceftazidime Dihydrochloride in treating a broader range of infections, including those caused by difficult-to-treat Gram-negative pathogens, could provide valuable therapeutic options for patients with limited treatment alternatives. [, , , , , ]

Ceftazidime tert-butyl ester

Compound Description: Ceftazidime tert-butyl ester is a cephalosporin derivative used as a precursor in the synthesis of ceftazidime dihydrochloride. It is subjected to hydrolysis reactions to remove the tert-butyl ester group and generate the desired ceftazidime dihydrochloride. [, , ]

Relevance: Ceftazidime tert-butyl ester is the direct precursor to ceftazidime dihydrochloride. The key structural difference is the presence of the tert-butyl ester group at the C-7 carboxyl group of the cephalosporin nucleus in ceftazidime tert-butyl ester, which is absent in ceftazidime dihydrochloride. This ester group acts as a protecting group during synthesis and is removed by hydrolysis to obtain the active drug. [, , ]

Cefepime

Compound Description: Cefepime is a fourth-generation cephalosporin antibiotic used for the treatment of various bacterial infections, including pneumonia, urinary tract infections, and skin infections. [, ]

Ceftolozane

Compound Description: Ceftolozane is a novel cephalosporin antibiotic with activity against Gram-negative bacteria, including Pseudomonas aeruginosa. It is often combined with tazobactam, a β-lactamase inhibitor, to enhance its efficacy. [, , ]

Cefiderocol

Compound Description: Cefiderocol is a siderophore cephalosporin antibiotic that exhibits potent activity against a broad spectrum of Gram-negative bacteria, including carbapenem-resistant strains. It utilizes its siderophore moiety to enter bacterial cells, overcoming certain resistance mechanisms. [, , ]

Relevance: Cefiderocol, while structurally similar to ceftazidime dihydrochloride due to its cephalosporin core, represents a novel subclass of cephalosporins. It possesses a unique siderophore moiety linked to the cephalosporin nucleus, which allows it to exploit iron transport systems in bacteria for cellular entry, distinguishing its mechanism of action from ceftazidime dihydrochloride. [, , ]

Aztreonam

Compound Description: Aztreonam is a monobactam antibiotic with activity against a wide range of Gram-negative bacteria. Unlike other β-lactam antibiotics, aztreonam lacks a dihydrothiazine ring and instead possesses a single β-lactam ring. [, , , ]

Relevance: Although belonging to a different subclass of β-lactam antibiotics (monobactam) compared to ceftazidime dihydrochloride (cephalosporin), aztreonam shares the presence of a β-lactam ring, a crucial structural feature for antibacterial activity. This ring is responsible for inhibiting bacterial cell wall synthesis, although their mechanisms of interaction with bacterial transpeptidases may differ due to structural variations outside the β-lactam ring. [, , , ]

Properties

CAS Number

73547-70-3

Product Name

Ceftazidime dihydrochloride

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride

Molecular Formula

C22H24Cl2N6O7S2

Molecular Weight

619.5 g/mol

InChI

InChI=1S/C22H22N6O7S2.2ClH/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27;;/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34);2*1H/b26-13+;;/t14-,18-;;/m1../s1

InChI Key

JLZLIGALAZXURA-YSPNNJRLSA-N

SMILES

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].Cl.Cl

Canonical SMILES

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].Cl.Cl

Isomeric SMILES

CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.